

Ethyl 5-chloronicotinate: A Versatile Heterocyclic Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: Ethyl 5-chloronicotinate

Cat. No.: B1295656

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Ethyl 5-chloronicotinate has emerged as a crucial heterocyclic building block for researchers, scientists, and drug development professionals. Its versatile reactivity allows for the efficient construction of complex molecular architectures, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel kinase inhibitors. This technical guide provides an in-depth overview of its properties, key synthetic transformations, and its application in the synthesis of targeted therapeutics.

Physicochemical Properties and Synthesis

Ethyl 5-chloronicotinate is a colorless to pale yellow liquid or low-melting solid. A summary of its key physicochemical properties is presented in Table 1. The primary synthetic route to this compound involves the esterification of 5-chloronicotinic acid with ethanol.

Table 1: Physicochemical Properties of **Ethyl 5-chloronicotinate**

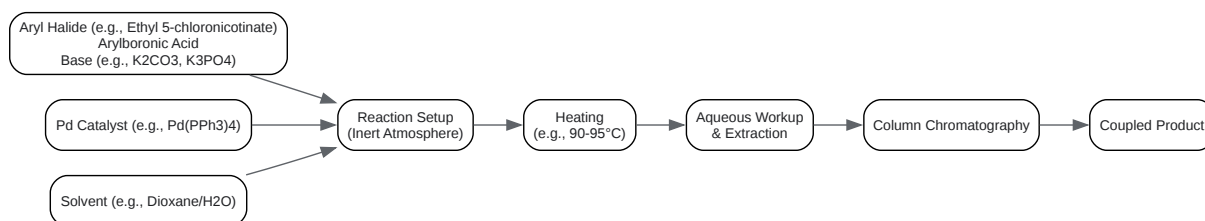
Property	Value
CAS Number	20825-98-3
Molecular Formula	C ₈ H ₈ ClNO ₂
Molecular Weight	185.61 g/mol
Boiling Point	247.9 °C at 760 mmHg[1]
Density	1.245 g/cm ³ [1]
Flash Point	103.7 °C[1]
Refractive Index	1.524[1]
Storage	Sealed in dry, Room Temperature[1]

Core Synthetic Applications: A Gateway to Molecular Diversity

The presence of a chlorine atom on the pyridine ring makes **Ethyl 5-chloronicotinate** an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse functionalities and the construction of complex scaffolds found in many pharmaceuticals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is extensively used in medicinal chemistry to create biaryl and heteroaryl-aryl structures, which are common motifs in drug candidates.[1] The general workflow for a Suzuki-Miyaura coupling reaction involving a chlorinated heterocyclic compound is depicted below.

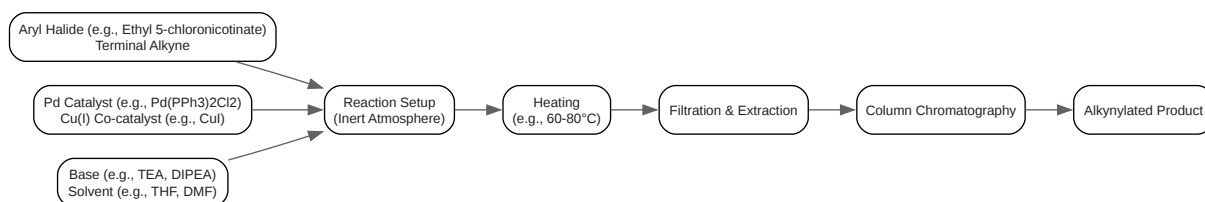


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A generalized workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It is a vital tool for synthesizing substituted alkynes, which are precursors to many biologically active molecules.



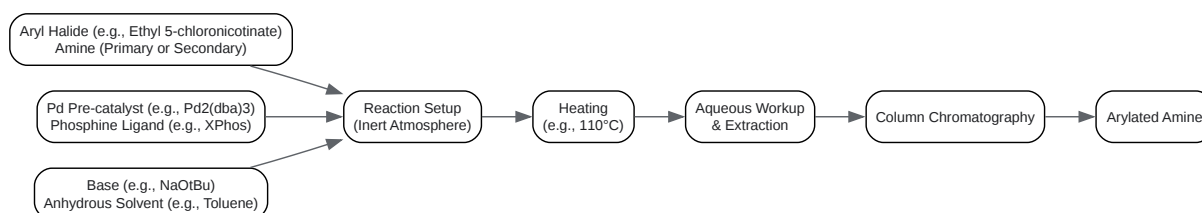
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A generalized workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[3] This reaction has

revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[4] The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this transformation.



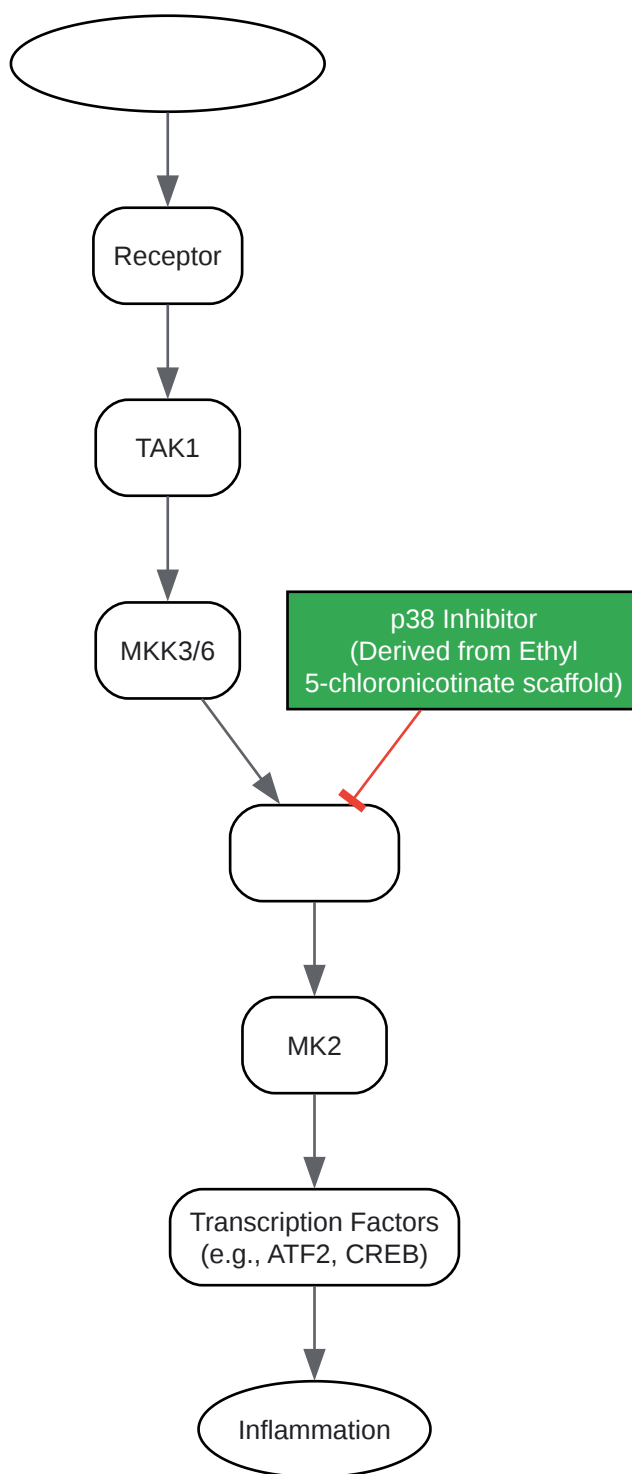
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A generalized workflow for the Buchwald-Hartwig amination reaction.

Application in the Synthesis of Kinase Inhibitors

The pyridine core of **Ethyl 5-chloronicotinate** is a common scaffold in a variety of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. **Ethyl 5-chloronicotinate** and its derivatives serve as valuable starting materials for the synthesis of inhibitors targeting kinases such as Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinases (CDKs), and p38 Mitogen-Activated Protein (MAP) Kinase.[1][5][6]

For instance, derivatives of nicotinic acid have been explored for the development of anti-inflammatory agents. The p38 MAP kinase signaling pathway is a critical cascade that responds to inflammatory cytokines and stress, leading to inflammatory responses.[1] Small molecule inhibitors that target p38 MAPK can modulate this pathway and are of significant interest in drug discovery.



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Simplified p38 MAP Kinase signaling pathway and the point of intervention for inhibitors.

Experimental Protocols

Detailed experimental procedures for the key cross-coupling reactions are provided below. These protocols are based on established methodologies for analogous chlorinated heterocyclic systems and should be optimized for specific substrates.

Table 2: Representative Experimental Protocol for Suzuki-Miyaura Coupling

Step	Procedure
Reaction Setup	To a dry reaction vessel, add the chlorinated pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K_2CO_3 (2.0 equiv.).
Solvent Addition	Add a degassed solvent mixture, typically a 4:1 ratio of 1,4-dioxane and water.
Catalyst Addition	Under an inert atmosphere, add the palladium catalyst, for example, $Pd(PPh_3)_4$ (5 mol%).
Reaction	Heat the reaction mixture to 95 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
Work-up	After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification	Purify the crude product by column chromatography.

Table 3: Representative Experimental Protocol for Sonogashira Coupling

Step	Procedure
Reaction Setup	To a dry flask, add the chlorinated pyridine (1.0 equiv.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 5 mol%), and the copper(I) co-catalyst (e.g., CuI , 10 mol%).
Solvent and Base Addition	Add an anhydrous solvent such as DMF and a base like triethylamine (TEA).
Degassing	Degas the solution by bubbling with an inert gas for 15 minutes.
Alkyne Addition	Add the terminal alkyne (1.2 equiv.).
Reaction	Heat the mixture to 80 °C and stir for 8 hours, monitoring progress by TLC or LC-MS.
Work-up	Once complete, cool the reaction to room temperature, pour into water, and extract with an organic solvent.
Purification	Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 4: Representative Experimental Protocol for Buchwald-Hartwig Amination

Step	Procedure
Reaction Setup	In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd ₂ (dba) ₃ , 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
Reagent Addition	To the same flask, add the base (e.g., NaOtBu, 1.5 equiv.), the chlorinated pyridine (1.0 equiv.), and the amine (1.2 equiv.).
Solvent Addition	Add anhydrous, degassed toluene via syringe.
Reaction	Seal the vessel and heat the reaction mixture to 110 °C for 16 hours, monitoring by TLC or LC-MS.
Work-up	After cooling, quench the reaction with water and extract with an organic solvent.
Purification	Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion

Ethyl 5-chloronicotinate is a highly valuable and versatile building block in the field of medicinal chemistry. Its ability to readily undergo key cross-coupling reactions provides a robust platform for the synthesis of diverse and complex molecules, particularly for the development of novel kinase inhibitors. The methodologies and applications outlined in this guide highlight its significance and potential for advancing drug discovery efforts.

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